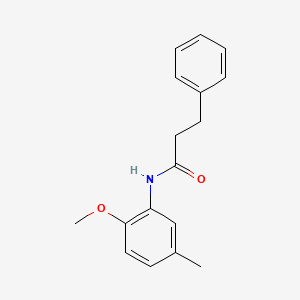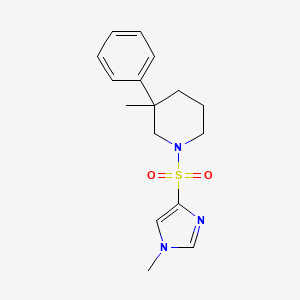![molecular formula C22H20O4 B5616808 [1,1'-biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate](/img/structure/B5616808.png)
[1,1'-biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond, and an ethoxyphenoxyacetate group attached to it. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Mécanisme D'action
Méthodes De Préparation
The synthesis of [1,1’-biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate can be achieved through several synthetic routes. One common method involves the esterification of [1,1’-biphenyl]-2-yl acetic acid with 2-(2-ethoxyphenoxy)ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the overall production time and cost.
Analyse Des Réactions Chimiques
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert ester groups to alcohols or aldehydes.
Substitution: The biphenyl core of the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents for these reactions include nitric acid, halogens, and sulfuric acid, respectively.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its biphenyl core can interact with various biological targets, making it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an additive in the formulation of polymers, coatings, and other materials. Its unique properties can enhance the performance and stability of these products.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-2-yl acetate: This compound lacks the ethoxyphenoxy group, making it less versatile in terms of chemical reactivity and biological interactions.
[1,1’-Biphenyl]-4-yl 2-(2-ethoxyphenoxy)acetate: The position of the substituent on the biphenyl core can significantly affect the compound’s properties and applications. The 4-yl derivative may have different reactivity and binding affinity compared to the 2-yl derivative.
[1,1’-Biphenyl]-2-yl 2-(2-methoxyphenoxy)acetate: The presence of a methoxy group instead of an ethoxy group can alter the compound’s solubility, reactivity, and biological activity.
Propriétés
IUPAC Name |
(2-phenylphenyl) 2-(2-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-2-24-20-14-8-9-15-21(20)25-16-22(23)26-19-13-7-6-12-18(19)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJENXJUANHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({5-[1-(2-methoxybenzyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5616727.png)
![5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5616729.png)
![4-({4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5616732.png)
methanone](/img/structure/B5616740.png)
![2-[4-(4-biphenylylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5616752.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)




![1-(5-{1-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5616795.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)
![N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B5616812.png)
![1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5616833.png)
